(2-chloro-6-methylquinolin-3-yl)methanol (2-chloro-6-methylquinolin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 123637-97-8
VCID: VC21320319
InChI: InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3
SMILES: CC1=CC2=CC(=C(N=C2C=C1)Cl)CO
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

(2-chloro-6-methylquinolin-3-yl)methanol

CAS No.: 123637-97-8

Cat. No.: VC21320319

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

(2-chloro-6-methylquinolin-3-yl)methanol - 123637-97-8

Specification

CAS No. 123637-97-8
Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name (2-chloro-6-methylquinolin-3-yl)methanol
Standard InChI InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3
Standard InChI Key JYQVWLZEYAYKHI-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=C(N=C2C=C1)Cl)CO
Canonical SMILES CC1=CC2=CC(=C(N=C2C=C1)Cl)CO

Introduction

Chemical Structure and Properties

(2-Chloro-6-methylquinolin-3-yl)methanol is a quinoline derivative with a molecular formula of C₁₁H₁₀ClNO and a molecular weight of 207.65 g/mol . The compound consists of a quinoline core structure substituted with three functional groups: a chlorine atom at position 2, a methyl group at position 6, and a hydroxymethyl group (CH₂OH) at position 3. The molecule exhibits near planarity with a root mean square deviation of 0.026 Å for non-hydrogen atoms . This planarity is a significant structural feature that influences its crystalline packing and potential biological interactions.

The compound contains several important functional groups that contribute to its chemical reactivity and potential applications. The hydroxyl group can participate in hydrogen bonding, while the chlorine substituent provides sites for nucleophilic substitution reactions. The quinoline nitrogen offers basic properties typical of aromatic heterocycles, and the methyl group at position 6 can influence the electronic distribution and reactivity of the aromatic system.

Synthesis and Preparation

Synthetic Routes

The synthesis of (2-chloro-6-methylquinolin-3-yl)methanol typically involves a reduction of the corresponding aldehyde precursor. According to crystallographic studies, the compound can be prepared from 2-chloro-6-methylquinoline-3-carbaldehyde through a selective reduction process . This approach provides an efficient and reliable method for obtaining the target compound with good yield.

A specific synthetic procedure involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde (206 mg, 1 mmol) with sodium borohydride (38 mg, 1 mmol) in the presence of a catalytic amount of montmorillonite K-10 . The reaction mixture is irradiated at 500 W for 5 minutes, followed by extraction with ethyl acetate. The crude product is then purified by column chromatography using silica gel and an ethyl acetate/petroleum ether solvent system.

Another related compound, N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline, can be prepared from 2-chloro-3-(chloromethyl)-6-methylquinoline by refluxing with aniline in absolute ethanol in the presence of triethylamine . This demonstrates the versatility of these quinoline derivatives as synthetic intermediates.

Characterization of Intermediates

The synthesis often proceeds through intermediate compounds such as 2-chloro-3-(chloromethyl)-6-methylquinoline, which can be prepared by chlorination of 2-chloro-3-(hydroxymethyl)-6-methylquinoline with thionyl chloride in dry benzene . These intermediates are typically characterized through spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In the ¹H NMR spectrum (300 MHz, CDCl₃) of related compounds, characteristic signals include those for the methyl group (δ ~2.53 ppm, s, 3H) and the methylene group (δ ~4.87 ppm, s, 2H), as well as aromatic protons in the range of δ 7.55-8.17 ppm .

Crystallographic Analysis

Crystal Structure Parameters

The crystal structure of (2-chloro-6-methylquinolin-3-yl)methanol has been determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the following unit cell parameters :

ParameterValue
FormulaC₁₁H₁₀ClNO
Crystal systemMonoclinic
Unit cell dimensionsa = 14.8091(17) Å
b = 4.6387(5) Å
c = 14.5098(11) Å
β = 96.594(9)°
Volume990.16(17) ų
Z4
Radiation typeMo Kα
Temperature295 K
Crystal size0.35 × 0.15 × 0.08 mm

Molecular Packing and Interactions

In the crystal structure, molecules of (2-chloro-6-methylquinolin-3-yl)methanol are linked through O—H⋯O hydrogen bonds, forming C(2) chain motifs according to the Bernstein classification . These hydrogen bonds play a crucial role in stabilizing the crystal packing arrangement.

Additional stabilization is provided by weak C—H⋯π interactions between the aromatic hydrogen atoms of the ethenol substituent and the pyridine ring of adjacent molecules. The crystal structure is further consolidated by π-π stacking interactions between the aromatic rings, with a centroid-centroid distance of 3.713(3) Å . These interactions contribute significantly to the three-dimensional architecture of the crystal.

The hydrogen bonding geometry in the crystal structure is summarized in the following table :

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
O1—H1O⋯O1ⁱ0.79(6)1.93(6)2.716(5)177(7)
C10—H10A⋯Cg1ⁱⁱ0.972.733.526(5)139

Note: Symmetry codes: (i) -x+1/2, y-1/2, -z+1/2; (ii) -x+1, y+1, -z+1/2. Cg1 represents the centroid of the pyridine ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of (2-chloro-6-methylquinolin-3-yl)methanol can be confirmed through NMR spectroscopic analysis. While specific NMR data for this exact compound is limited in the provided sources, related quinoline derivatives show characteristic patterns.

In the ¹³C NMR spectrum (150 MHz, CDCl₃) of (2-chloroquinolin-3-yl)methanol, a related compound without the methyl substituent at position 6, the signals appear at approximately δ 39.52, 59.93, 127.21-148.43 ppm, corresponding to various carbon environments in the molecule . The hydroxymethyl carbon typically appears around δ 60 ppm, while the aromatic carbon atoms resonate in the range of δ 127-149 ppm.

For the 6-methyl derivative, an additional signal for the methyl carbon would be expected at approximately δ 21-22 ppm, as observed in related compounds .

Chemical Reactivity and Transformations

Functional Group Transformations

The presence of the hydroxyl group in (2-chloro-6-methylquinolin-3-yl)methanol makes it susceptible to various functional group transformations. The hydroxyl group can be converted to a good leaving group (e.g., chloride, tosylate, or mesylate), allowing for nucleophilic substitution reactions. This reactivity is exemplified by the conversion to 2-chloro-3-(chloromethyl)-6-methylquinoline using thionyl chloride .

The resulting chloromethyl derivative can then undergo further substitution reactions with nucleophiles such as amines, thiols, or alcohols. For instance, the reaction with aniline produces N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline in excellent yield (85%) .

Related Compounds and Structural Analogs

Several structural analogs of (2-chloro-6-methylquinolin-3-yl)methanol have been reported, including:

  • N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: A derivative where the hydroxyl group is replaced by an anilino group .

  • (6-Methylquinolin-3-yl)methanol: A similar compound lacking the chlorine atom at position 2.

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde: A related compound with a methoxy group at position 6 and an aldehyde group at position 3 .

These structural analogs provide insight into the structure-property relationships of quinoline derivatives and may suggest potential modifications to enhance specific properties or activities.

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